molecular formula C20H23N3O3S2 B2968086 N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034541-88-1

N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2968086
CAS No.: 2034541-88-1
M. Wt: 417.54
InChI Key: XLWLVRNTJNLNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-cyclohexylthiazol-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a cyclohexyl group at the 4-position and a methyloxazole moiety at the para-position of the benzenesulfonamide core. The compound’s structure combines hydrophobic (cyclohexyl) and heteroaromatic (thiazole, oxazole) elements, which are critical for modulating physicochemical properties such as solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-14-22-18(12-26-14)16-7-9-17(10-8-16)28(24,25)21-11-20-23-19(13-27-20)15-5-3-2-4-6-15/h7-10,12-13,15,21H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWLVRNTJNLNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=CS3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : The cyclohexyl group in the target compound enhances lipophilicity compared to aryl-substituted analogs (e.g., 4-chlorophenyl in or triazolo-pyridine in ). This may improve membrane permeability but reduce aqueous solubility.
  • Tautomerism : Unlike triazole-thione analogs (), the target compound’s thiazole ring lacks tautomeric flexibility, which could simplify its spectral characterization .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The absence of νC=O bands in triazole derivatives () contrasts with the target compound’s sulfonamide νS=O (~1350 cm⁻¹, typical for sulfonamides) and oxazole νC=N (~1650 cm⁻¹) .
  • Solubility : The cyclohexyl group likely reduces solubility compared to polar substituents like trifluoromethyl () or sulfamoyl ().

Research Findings and Limitations

While the target compound’s exact biological data are unavailable, insights from analogs suggest:

  • Potential Targets: Sulfonamides with heterocycles often inhibit carbonic anhydrase or tyrosine kinases. The methyloxazole moiety () may enhance binding to ATP pockets .
  • Synthetic Challenges : The cyclohexyl-thiazole linkage may require Friedel-Crafts or Suzuki coupling (cf. ), but steric hindrance could reduce yields .

Q & A

Q. How do substituent modifications (e.g., cyclohexyl vs. phenyl groups) impact metabolic stability in vitro?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate t1/2 values; bulky cyclohexyl groups reduce CYP450-mediated oxidation .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for similar sulfonamides, while others show negligible effects?

  • Methodological Insights :
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and endpoint measurements (MTT vs. apoptosis markers) .
  • Solubility Limits : Low aqueous solubility (logP >3) may reduce bioavailability in vitro. Use co-solvents (DMSO ≤0.1%) to mitigate .

Q. How can researchers reconcile discrepancies in crystallographic vs. NMR-derived torsion angles?

  • Methodological Insights :
  • Dynamic Effects : X-ray captures static conformations, while NMR averages over timescales. Use variable-temperature NMR to assess flexibility (e.g., Δδ with temperature) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.